(4R)-4-Aminopyrrolidin-2-one dihydrochloride
Overview
Description
(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group at the fourth position and a dihydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Aminopyrrolidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the ring opening of aziridines with N-nucleophiles, followed by cyclization . These methods often require specific reaction conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Aminopyrrolidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation , reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrrolidinone derivatives.
Scientific Research Applications
(4R)-4-Aminopyrrolidin-2-one dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4R)-4-Aminopyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in electrostatic interactions with target proteins, influencing their activity. The compound may also act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Pyrrolidinone Derivatives: Used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
(4R)-4-Aminopyrrolidin-2-one dihydrochloride is unique due to its specific stereochemistry and the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(4R)-4-aminopyrrolidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.2ClH/c5-3-1-4(7)6-2-3;;/h3H,1-2,5H2,(H,6,7);2*1H/t3-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSWWLXGQOIKR-HWYNEVGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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